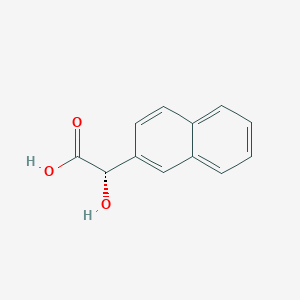

(S)-2-(2-Naphthyl)glycolic acid

Descripción general

Descripción

(S)-2-(2-Naphthyl)glycolic acid is an organic compound that features a naphthyl group attached to a glycolic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Naphthyl)glycolic acid typically involves the reaction of 2-naphthylacetic acid with glyoxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes three primary reaction classes:

Oxidation

The α-hydroxy group undergoes oxidation to form a ketone derivative. Strong oxidants like KMnO<sub>4</sub> in acidic conditions convert the glycolic acid moiety to a 2-naphthylglyoxylic acid structure .

Reduction

The carboxylic acid group can be reduced to a primary alcohol using LiAlH<sub>4</sub>, yielding (S)-2-(2-naphthyl)glycol . Selective reduction of the naphthyl ring is achievable via catalytic hydrogenation (H<sub>2</sub>/Pd-C), producing tetralin derivatives.

Substitution

Electrophilic aromatic substitution occurs at the naphthyl ring’s α-position. For example:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 1-position of the naphthyl ring .

-

Halogenation : Br<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> yields 1-bromo-2-naphthyl derivatives.

Esterification

The carboxylic acid reacts with alcohols (R-OH) under acid catalysis (H<sub>2</sub>SO<sub>4</sub>) to form esters, enhancing solubility for chromatographic resolution .

Photochemical Behavior

UV irradiation induces decarboxylation and radical formation, as observed in matrix isolation studies :

| Photolysis Wavelength (nm) | Major Products Detected |

|---|---|

| 212 | CO, H<sub>2</sub>O, HCHO |

| 226 | CO<sub>2</sub>, HCHO–CO |

| 230 | HCHO–H<sub>2</sub>O, CO<sub>2</sub>–HCHO |

Near-infrared (NIR) irradiation at 6954 cm<sup>-1</sup> triggers conformational isomerization between SSC (syn-syn-cis) and AAT (anti-anti-trans) forms, altering reactivity .

Comparative Reactivity

Reaction rates vary significantly between conformers, as shown in argon matrix studies :

| Conformer | Photodissociation Rate (212 nm) | Isomerization Efficiency (%) |

|---|---|---|

| SSC | 0.15 ± 0.02 s<sup>-1</sup> | 62 → 36 (NIR-induced) |

| GAC | 0.22 ± 0.03 s<sup>-1</sup> | 33 → 20 (NIR-induced) |

| AAT | 0.08 ± 0.01 s<sup>-1</sup> | 49 (final concentration) |

Stability and Degradation

The compound decomposes under prolonged UV exposure (>240 nm), producing:

Aplicaciones Científicas De Investigación

Chemistry

(S)-2-(2-Naphthyl)glycolic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives through oxidation, reduction, and substitution reactions. For example, it can be oxidized to form naphthoquinones or substituted to produce halogenated derivatives.

Research has indicated potential biological activities of this compound, particularly in its interactions with biomolecules. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the glycolic acid moiety can form hydrogen bonds with amino acids. This mechanism may influence enzyme activity and other protein functions.

Pharmaceutical Applications

There is ongoing research into the use of this compound as a precursor in drug synthesis. Its chiral nature makes it particularly valuable for producing enantiomerically pure compounds, which are essential in pharmaceuticals for efficacy and safety . For instance, it has been explored in the synthesis of chiral precursors for anti-inflammatory drugs .

Industrial Uses

In addition to its applications in pharmaceuticals, this compound is utilized in the production of dyes and pigments due to its unique chromophoric properties. Its ability to form stable complexes makes it suitable for various industrial applications.

Case Study 1: Cytotoxicity Profiling

A study explored the cytotoxic effects of this compound on human skin cells, demonstrating its potential applications in cosmetic formulations. The compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time, highlighting its relevance in skin care products .

Case Study 2: Enantioselective Synthesis

Research has shown that this compound can be effectively used as a resolving agent in enantioselective syntheses, achieving high enantiomeric excesses (>99%) when used with specific enzymatic methods. This capability underscores its significance in producing chiral compounds for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of (S)-2-(2-Naphthyl)glycolic acid involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the glycolic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Naphthylacetic acid: Similar in structure but lacks the glycolic acid moiety.

2-Naphthylglycine: Contains a glycine moiety instead of glycolic acid.

2-Naphthylpropionic acid: Features a propionic acid group instead of glycolic acid.

Uniqueness

(S)-2-(2-Naphthyl)glycolic acid is unique due to the presence of both the naphthyl and glycolic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed with similar compounds.

Actividad Biológica

(S)-2-(2-Naphthyl)glycolic acid is an organic compound characterized by a naphthyl group bonded to a glycolic acid moiety. Its unique structure imparts significant biological activity, particularly in pharmacology and medicinal chemistry. This compound is notable for its chiral nature, with the (S)-enantiomer being of particular interest due to its potential applications in drug development and synthesis.

- Molecular Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.21 g/mol

- IUPAC Name : (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid

The presence of the naphthyl group enhances the compound's hydrophobic properties, facilitating interactions with biological membranes and proteins.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound can modulate enzyme activity by forming hydrogen bonds with amino acid residues and engaging in π-π interactions with aromatic residues in proteins.

- Receptor Binding : It has shown the ability to selectively bind to certain biological targets, making it valuable in resolving racemic mixtures of pharmaceuticals.

- Metabolic Pathways : Research indicates that it can influence metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Applications

This compound is being explored for various pharmacological applications, including:

- Chiral Resolution : It serves as a resolving agent for enantiomers of drugs, crucial for optimizing therapeutic profiles and reducing side effects.

- Precursor in Drug Synthesis : The compound acts as a precursor for synthesizing other chiral molecules, which are essential in developing enantiopure compounds with specific biological activities.

Study on Enzyme Activity Modulation

A study investigated the effect of this compound on the activity of specific enzymes involved in drug metabolism. The results indicated that the compound could enhance the activity of certain cytochrome P450 enzymes, suggesting potential implications for drug interactions and metabolism.

Chiral Separation Techniques

Research has demonstrated that this compound can effectively separate enantiomers using chromatography techniques. This property is particularly valuable in pharmaceutical applications where enantiomeric purity is critical.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-2-(2-Naphthyl)glycolic acid | Mirror image of (S)-enantiomer | Different biological activity profile |

| 1-Naphthylacetic acid | Naphthyl group with acetic acid | Less hydrophobic than 2-naphthyl derivative |

| 2-Hydroxy-1-naphthoic acid | Hydroxyl group on naphthalene | Exhibits different solubility characteristics |

| 1-(2-Naphthyl)ethanol | Ethanol group attached to naphthalene | Different reactivity in esterification |

This table highlights the uniqueness of this compound due to its specific chiral configuration and its role as a resolving agent in pharmaceutical research.

Propiedades

IUPAC Name |

(2S)-2-hydroxy-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDJTWLEXYIASW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.